Hyocholic acid
Overview
Description
Mechanism of Action
Target of Action
Hyocholic acid (HCA) primarily targets two receptors: the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5 . These receptors play a crucial role in glucose homeostasis and the regulation of bile acids .
Mode of Action
HCA interacts with its targets, FXR and TGR5, in a unique way. This interaction leads to changes in glucose regulation and the secretion of glucagon-like peptide-1 (GLP-1) .
Biochemical Pathways
HCA affects the biochemical pathways related to glucose homeostasis and GLP-1 secretion . By simultaneously activating TGR5 and inhibiting FXR, HCA promotes the secretion of GLP-1 . This hormone plays a key role in stimulating insulin secretion, thereby regulating blood glucose levels .
Pharmacokinetics
HCA is conjugated in the liver before secretion with taurine or glycine to give taurohyocholate or glycohyocholates . Bacterial 7α-dehydroxylation in the colon produces the secondary bile acid, hyodeoxycholic acid . These processes impact the bioavailability of HCA.
Result of Action
The action of HCA leads to molecular and cellular effects, particularly in glucose regulation. It has been found to exhibit strong effects on glucose regulation in both pig and diabetic mouse models . Moreover, HCA has been associated with lower serum concentrations in individuals with obesity and diabetes .
Action Environment
The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the concentration of HCA species in the body can be affected by diet and metabolic disorders . Furthermore, HCA levels in the serum have been found to increase in patients after gastric bypass surgery , indicating that surgical interventions can also influence the action of HCA.
Biochemical Analysis
Biochemical Properties
Hyocholic acid differs from the primary bile acids found in humans by having a third hydroxyl group in the α-conformation at the 6-position . It is conjugated in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates . The enzyme responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig is the cytochrome P450 CYP4A21 .
Cellular Effects
This compound and its derivatives have been found to have strong effects on glucose regulation in pig and diabetic mouse models . They promote GLP-1 secretion via simultaneously activating TGR5 and inhibiting FXR . This unique mechanism is not found in other bile acid species .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the G-protein-coupled bile acid receptor, TGR5, and the farnesoid X receptor (FXR) . By activating TGR5 and inhibiting FXR, this compound upregulates GLP-1 production and secretion in enteroendocrine cells .
Temporal Effects in Laboratory Settings
In laboratory settings, it has been observed that bile acid depletion in pigs suppresses secretion of glucagon-like peptide-1 (GLP-1) and increases blood glucose levels . When this compound species were administered, the blood glucose levels decreased and circulating GLP-1 increased .
Dosage Effects in Animal Models
In animal model experiments, researchers suppressed the synthesis of this compound in the livers of a group of pigs by around 30%, and they found that their blood glucose levels increased by 30% when compared with the control group . When this compound was then given to the pigs, their blood glucose levels eased off .
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid synthesis . It interacts with enzymes such as cytochrome P450 CYP4A21, which is responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its conjugation in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver cells where it is conjugated before secretion
Preparation Methods
ODM-201 is synthesized through a series of chemical reactions involving key intermediates. The preparation of ODM-201 involves the formation of a crystalline form of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)prop-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. The synthetic route includes the following steps :
Formation of a suspension: ODM-201 is suspended in a solvent such as isopropanol, methyl tert-butyl ether, ethyl acetate, or n-heptane. The suspension is stirred for several days at a controlled temperature.
Solution preparation: ODM-201 is dissolved in a solvent by heating to 50-60°C, followed by filtration and slow cooling to allow crystallization. The crystals are then separated and dried.
Chemical Reactions Analysis
ODM-201 undergoes various chemical reactions, including:
Oxidation: ODM-201 can be oxidized under specific conditions to form its oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: ODM-201 can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ODM-201 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: ODM-201 is used in the study of androgen receptor signaling pathways and the development of new anti-androgen compounds.
Biology: The compound is utilized in research on prostate cancer and other androgen receptor-related diseases.
Medicine: ODM-201 is primarily used in the treatment of castration-resistant prostate cancer. It has shown efficacy in clinical trials and is being investigated for other potential therapeutic applications.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting androgen receptors.
Comparison with Similar Compounds
ODM-201 is compared with other androgen receptor inhibitors such as enzalutamide and ARN-509 :
Enzalutamide: Both ODM-201 and enzalutamide inhibit androgen receptor signaling, but ODM-201 has a distinct structure that limits its ability to cross the blood-brain barrier, reducing the risk of central nervous system side effects.
ARN-509: Similar to enzalutamide, ARN-509 targets androgen receptors. ODM-201 has shown superior activity against certain mutant androgen receptors that confer resistance to other anti-androgens.
The unique properties of ODM-201, such as its high affinity for androgen receptors and limited brain penetration, make it a promising candidate for the treatment of advanced prostate cancer.
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
Record name | Hyocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547-75-1 | |
Record name | Hyocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hyocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.